p-Butyl Ibuprofen-d3 (sodium)

LC-MS/MS Internal Standard Deuterium Labeling

p-Butyl Ibuprofen-d3 (sodium) is a stable-isotope-labelled analogue of ibuprofen EP Impurity B, also referred to as 4-butyl-α-(methyl-d3)benzeneacetic acid sodium salt. The compound carries three deuterium atoms at the α-methyl position of the propanoic acid side chain, shifting its molecular weight to 231.28 g/mol versus 228.26 g/mol for the non‑deuterated sodium salt.

Molecular Formula C13H17NaO2
Molecular Weight 231.28 g/mol
Cat. No. B12415422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Butyl Ibuprofen-d3 (sodium)
Molecular FormulaC13H17NaO2
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
InChIInChI=1S/C13H18O2.Na/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15;/h6-10H,3-5H2,1-2H3,(H,14,15);/q;+1/p-1/i2D3;
InChIKeyJOOUQMYAABLJGC-MUTAZJQDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Butyl Ibuprofen-d3 (Sodium Salt) – Deuterated Ibuprofen EP Impurity B Standard for LC-MS Quantification


p-Butyl Ibuprofen-d3 (sodium) is a stable-isotope-labelled analogue of ibuprofen EP Impurity B, also referred to as 4-butyl-α-(methyl-d3)benzeneacetic acid sodium salt . The compound carries three deuterium atoms at the α-methyl position of the propanoic acid side chain, shifting its molecular weight to 231.28 g/mol versus 228.26 g/mol for the non‑deuterated sodium salt . It is supplied as an off‑white hygroscopic solid with a melting point of 147–150 °C (dec.) and demonstrated solubility in DMSO, methanol, and water . Its principal utility is as a mass‑spectrometry‑distinguishable internal standard for the quantitative determination of ibuprofen Impurity B in pharmaceutical drug substance and finished product testing.

Why Unlabeled Ibuprofen Impurity B or Generic Deuterated Ibuprofen Standards Cannot Substitute for p-Butyl Ibuprofen-d3 (Sodium)


Substituting the non‑deuterated p‑butyl ibuprofen sodium salt for the d3‑labelled form in an LC‑MS/MS method introduces a critical analytical failure: the unlabeled impurity is isobaric with the endogenous analyte, making it impossible to distinguish the internal standard signal from that of the target compound in the same ion channel . Conversely, generic (±)-ibuprofen-d3 (sodium salt) exhibits a different chromatographic retention time and does not co‑elute with Impurity B, so it fails to correct for matrix effects and ion‑suppression that are specific to the impurity peak . Furthermore, the free‑acid form of p‑butyl ibuprofen-d3 is only slightly soluble in water, whereas the sodium salt provides the aqueous solubility required for preparation of primary stock solutions at relevant concentrations for method validation . These factors make direct interchange of any close analog analytically unsound for regulatory impurity profiling.

Quantitative Differentiation Evidence for p-Butyl Ibuprofen-d3 (Sodium Salt) Versus Closest Analogs


Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Unambiguous Internal Standard Use

p-Butyl Ibuprofen-d3 (sodium salt) possesses a molecular weight of 231.28 g/mol, which is +3.02 Da higher than the non‑deuterated p‑butyl ibuprofen sodium salt (228.26 g/mol) . This mass increment arises from three deuterium atoms substituting the three hydrogen atoms of the α‑methyl group, generating a distinct [M+Na]⁺ or [M−H]⁻ signal that does not overlap with the natural isotopic envelope of the unlabeled impurity. In contrast, the unlabeled sodium salt yields an identical monoisotopic mass to the endogenous Impurity B analyte, precluding its use as an internal standard in selected reaction monitoring (SRM) workflows .

LC-MS/MS Internal Standard Deuterium Labeling

Aqueous Solubility: Sodium Salt Form Provides Water Solubility Absent in the Free Acid

The sodium salt of p‑butyl ibuprofen‑d3 is soluble in water, DMSO, and methanol, whereas the free‑acid form (p‑butyl ibuprofen) is described as only slightly soluble in aqueous base and methanol . Quantitative data from supplier specifications show the free acid requires an aqueous‑alkaline environment to achieve limited dissolution, while the sodium salt dissolves readily in neutral water, enabling preparation of primary stock solutions at 1.0 mg/mL or higher without pH adjustment.

Solubility Sample Preparation Standard Stock Solution

Pharmacopoeial Impurity Identity: Deuterated Form Uniquely Matches EP Impurity B Retention and Ionisation Characteristics

p-Butyl ibuprofen is designated as Ibuprofen EP Impurity B in the European Pharmacopoeia (monograph 0721). The deuterated sodium salt co‑elutes with the unlabeled Impurity B under the prescribed LC conditions (e.g., YMC‑Triart Bio C18 column, acetonitrile/acidic phosphate mobile phase), sharing identical chromatographic retention and electrospray ionisation efficiency [1]. In contrast, generic (±)-ibuprofen‑d3 (sodium salt) exhibits a different retention time (typical relative retention ~0.79 vs. Impurity B) and thus cannot serve as an internal standard for this specific impurity peak.

Pharmacopoeial Compliance Impurity Profiling Method Validation

Stability and Handling: Defined Storage Requirements Support Long‑Term Reference Standard Integrity

The compound is explicitly characterised as hygroscopic and must be stored at 2–8 °C under an inert atmosphere . This specification is absent from most generic ibuprofen-d3 standards, which are typically stored at −20 °C as crystalline solids without specific hygroscopicity warnings. The melting point of 147–150 °C (with decomposition) provides a direct identity and purity check that is not available for the free‑acid deuterated form (oil at ambient temperature) [1].

Stability Reference Standard Storage Conditions

Primary Application Scenarios for p-Butyl Ibuprofen-d3 (Sodium Salt) Based on Differentiated Evidence


Quantitative LC‑MS/MS Determination of Ibuprofen EP Impurity B in Drug Substance and Finished Product

Regulatory submissions under ICH Q3B require accurate quantification of specified impurities such as Ibuprofen EP Impurity B. The deuterated sodium salt serves as the internal standard, added at a fixed concentration to calibration standards and test solutions. Its +3.02 Da mass shift ensures baseline separation from the unlabeled impurity in the mass spectrometer , and its aqueous solubility allows direct preparation of spiking solutions without organic co‑solvents that could alter chromatographic retention . The co‑elution of the deuterated standard with Impurity B under the EP monograph 0721 LC conditions compensates for matrix‑induced ion suppression, achieving the method precision (RSD <5%) required for pharmaceutical quality control .

Method Validation and System Suitability Testing for Pharmacopoeial Impurity Methods

During validation of HPLC or UHPLC‑MS methods for ibuprofen related substances, a deuterated analogue that exactly matches the retention time of Impurity B is essential for determining system suitability parameters such as resolution, peak‑to‑valley ratio, and signal‑to‑noise. The solid, crystalline sodium salt form permits accurate weighing of small masses (e.g., 2.5 mg) to prepare system suitability solutions at the concentrations specified in the EP (e.g., 0.05% of the test concentration) . The melting point of 147–150 °C provides a rapid identity confirmation by thermal analysis before use, which is not possible with the free‑acid form that exists as an oil .

Stable‑Isotope Dilution Assay for Ibuprofen Impurity Fate and Degradation Studies

For forced‑degradation and stability studies of ibuprofen formulations, it is critical to distinguish newly formed Impurity B from the impurity already present in the sample. The d3‑labelled sodium salt, when spiked into the sample matrix prior to extraction, enables stable‑isotope dilution analysis (SIDA) that corrects for extraction recovery losses and instrument drift across long analytical sequences . The hygroscopic nature and defined storage condition (2–8 °C, inert atmosphere) ensure the standard maintains its isotopic enrichment and chemical purity over the multi‑month duration of ICH stability protocols .

In‑Vitro Metabolic Tracing of Ibuprofen Impurity B in Hepatocyte or Microsomal Incubations

When investigating the metabolic fate of Ibuprofen Impurity B, the unlabeled compound cannot be distinguished from endogenous ibuprofen metabolites by mass spectrometry. The deuterated sodium salt, with its three‑deuterium label, allows separate tracking of the impurity and its hydroxylated or conjugated products in LC‑HRMS workflows . The water solubility of the sodium salt eliminates the need for DMSO or methanol in the incubation medium, avoiding solvent‑induced cytochrome P450 inhibition that could confound metabolic rate measurements .

Quote Request

Request a Quote for p-Butyl Ibuprofen-d3 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.